2-(2,4-Difluorophenyl)phenol
Overview
Description
2-(2,4-Difluorophenyl)phenol is an organic compound with the molecular formula C12H8F2O. It is a derivative of phenol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is used as a building block in the synthesis of various pharmaceutical and chemical products .
Mechanism of Action
Target of Action
It’s known that this compound is used as a starting reagent in the synthesis of various organic compounds , suggesting that it may interact with a variety of molecular targets.
Mode of Action
It’s known that the compound can undergo acid/base-induced structural transformations, which can be confirmed by their 1h nmr spectra . This suggests that the compound may interact with its targets through acid-base reactions, leading to structural changes.
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds , suggesting that it may be involved in a variety of biochemical pathways.
Pharmacokinetics
It’s known that the compound has a molecular weight of 1300922 , which may influence its bioavailability.
Result of Action
It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that it may induce structural changes in its targets, leading to various molecular and cellular effects.
Action Environment
It’s known that the compound can undergo acid/base-induced structural transformations , suggesting that changes in pH may influence its action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)phenol typically involves the reaction of 2,4-difluorobenzene with phenol under specific conditions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, often at elevated temperatures, to facilitate the coupling process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and catalysts ensures the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic
Properties
IUPAC Name |
2-(2,4-difluorophenyl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUOWQHPBXVJSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680810 | |
Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1225946-59-7 | |
Record name | 2',4'-Difluoro[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90680810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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